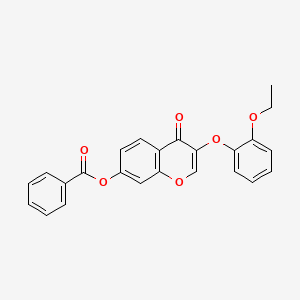
3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of chromen-7-yl benzoate, which is a type of coumarin. Coumarins are a class of phenolic substances found in many plants. They have a 2H-chromen-2-one skeleton . The “3-(2-ethoxyphenoxy)-4-oxo-” part suggests that there is an ethoxyphenoxy group at the 3-position and a ketone group at the 4-position of the chromen ring .
Molecular Structure Analysis
The molecular structure of this compound would likely be analyzed using techniques such as NMR spectroscopy and X-ray crystallography . These techniques can provide detailed information about the arrangement of atoms in the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the functional groups present in the molecule. The ether and ester groups might undergo reactions such as cleavage under acidic or basic conditions .Scientific Research Applications
Synthesis and Biological Activities
- Chemical Synthesis and Biological Activity: The synthesis of compounds related to 3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl benzoate has been explored, particularly focusing on their biological activities. For instance, ethyl 4-[(6-substituted 2,2-dimethyl-2H-chromen-7-yl)methoxy]benzoates show significant biological activities, such as anti-juvenile hormone (anti-JH) activity, observed in silkworm larvae, Bombyx mori (Furuta et al., 2010).
Structural Analysis
- X-ray Crystallography: The structure of related compounds, such as ethyl-2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate, has been analyzed using single-crystal X-ray crystallography. This provides insights into the molecular configuration and bonding of similar chromen-yl benzoates (Manolov et al., 2012).
Chemical Processes and Reactions
- Unique Chemical Synthesis Processes: Unique chemical processes for synthesizing related compounds involve steps like phenolic oxidation and reduction by DIBAL-H. These methods contribute to the heterocyclic synthesis of chromenes (Pelter et al., 1997).
Optical and Electrochemical Properties
- Optical and Electrochemical Analysis: Novel derivatives, like those functionalized with azobenzene, coumarin, and fluorescein chromophore units, have been synthesized to investigate the effects of chromophore substituents on the electrochemical and spectroelectrochemical properties of resulting polymers. This research provides insights into the electronic and optoelectronic behaviors of such compounds (Yigit et al., 2015).
Antioxidant Activity
- Antioxidant Activity Relationship: The antioxidant activities of phenolic acids, which share structural similarities with 3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl benzoate, have been studied. This research helps understand the influence of various functional groups, including methoxy and phenolic hydroxyl groups, on antioxidant activities (Chen et al., 2020).
Safety And Hazards
properties
IUPAC Name |
[3-(2-ethoxyphenoxy)-4-oxochromen-7-yl] benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18O6/c1-2-27-19-10-6-7-11-20(19)30-22-15-28-21-14-17(12-13-18(21)23(22)25)29-24(26)16-8-4-3-5-9-16/h3-15H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKOBDALGJGTTNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl benzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

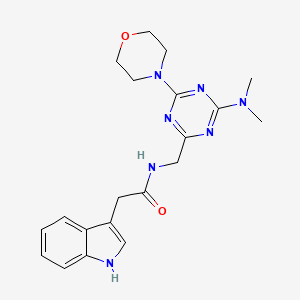
![3,4,5,9-Tetraazatricyclo[8.4.0.0,3,7]tetradeca-1(14),4,6,10,12-pentaene](/img/structure/B2650296.png)
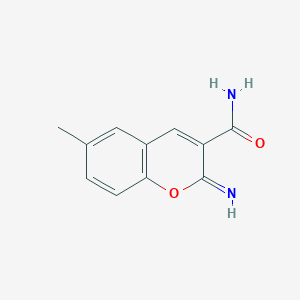
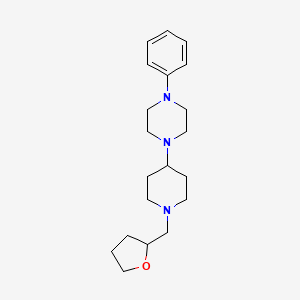
![2',3',4',9'-Tetrahydrospiro[indoline-3,1'-pyrido[3,4-b]indol]-2-one](/img/structure/B2650300.png)
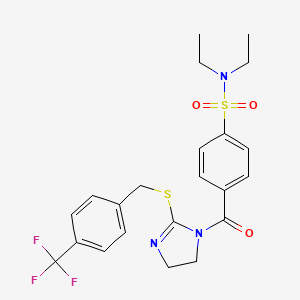
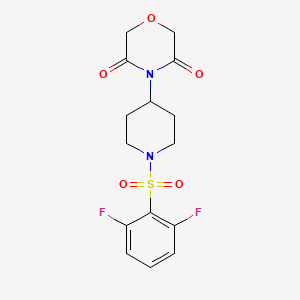
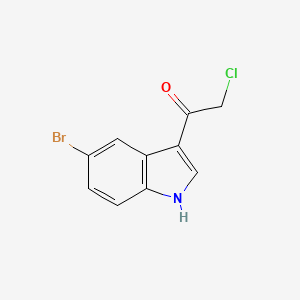
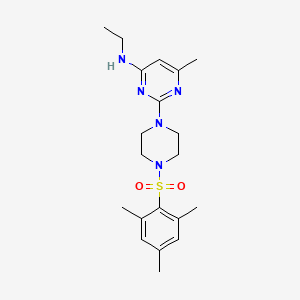
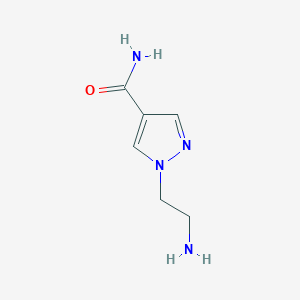
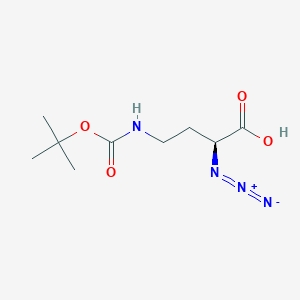
![2-[(4-bromophenyl)sulfanyl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2650313.png)
![5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl 4-chlorobenzyl sulfide](/img/structure/B2650315.png)
![N-(4-bromo-2-fluorophenyl)-2-(2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2650316.png)